N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide
Description
N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the oxan-3-yl group and the cyclohexyl ring further enhances its chemical and biological properties.
Properties
IUPAC Name |
N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-19(16-8-3-1-4-9-16)23-21(11-5-2-6-12-21)20-22-18(15-26-20)17-10-7-13-25-14-17/h1,3-4,8-9,15,17H,2,5-7,10-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVOLYWYMCJSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=CS2)C3CCCOC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Oxan-3-yl Group: The oxan-3-yl group can be introduced via nucleophilic substitution reactions.
Cyclohexyl Group Introduction: The cyclohexyl group is often introduced through cyclization reactions involving cyclohexanone derivatives.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in bacterial cell wall synthesis, inflammation pathways, and tumor growth.
Pathways Involved: Inhibition of bacterial enzymes, modulation of inflammatory cytokines, and induction of apoptosis in tumor cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
N-[1-[4-(oxan-3-yl)-1,3-thiazol-2-yl]cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the oxan-3-yl group and the cyclohexyl ring differentiates it from other thiazole derivatives, potentially offering enhanced biological activity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
